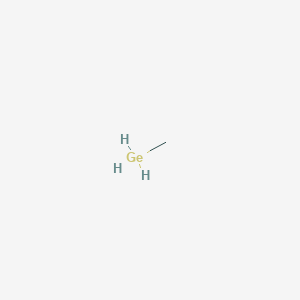
Methylgermanium
Übersicht
Beschreibung
Methylgermanium is an organogermanium compound characterized by the presence of a germanium atom bonded to a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methylgermanium can be synthesized through several methods, one of which involves the reaction of elemental germanium with methyl halides. For instance, germanium can react with methyl chloride in the presence of a catalyst to form this compound trichloride. Another method involves the use of organolithium reagents, where methyl lithium reacts with germanium tetrachloride to produce this compound compounds.
Industrial Production Methods: Industrial production of this compound often employs continuous processes to ensure high yields and efficiency. One such method involves the direct reaction of particulate germanium with gaseous hydrocarbyl halides in a packed tower reactor. This process allows for the continuous production of organogermanium halides, including this compound trichloride .
Analyse Chemischer Reaktionen
Types of Reactions: Methylgermanium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert this compound compounds to lower oxidation states.
Substitution: this compound can participate in substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halide reagents and organometallic compounds are often employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield germanium dioxide, while substitution reactions can produce a variety of organogermanium derivatives .
Wissenschaftliche Forschungsanwendungen
Methylgermanium has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: this compound compounds have been studied for their potential biological activities, including anti-inflammatory and immunomodulatory effects.
Wirkmechanismus
Methylgermanium can be compared to other organogermanium compounds, such as dithis compound and trithis compound. These compounds share similar chemical properties but differ in the number of methyl groups attached to the germanium atom. Compared to organosilicon and organotin compounds, organogermanium compounds like this compound exhibit unique reactivity and stability profiles. For example, organogermanium compounds are generally less reactive than organotin compounds but more reactive than organosilicon compounds .
Vergleich Mit ähnlichen Verbindungen
- Dimethylgermanium
- Trithis compound
- Methylsilicon
- Methylstannane
This compound stands out due to its balanced reactivity and stability, making it a valuable compound in both research and industrial applications.
Eigenschaften
InChI |
InChI=1S/CH3Ge/c1-2/h1H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTMIXFKOJXTHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3Ge | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162837, DTXSID20237053 | |
| Record name | Methyl germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Germylidyne, methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20237053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1449-65-6, 88453-53-6 | |
| Record name | Methyl germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Germylidyne, methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20237053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















